2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
2,6-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound characterized by its unique structure, which includes methoxy groups and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Hydrazide Formation: The benzothiazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazides or amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2,6-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzohydrazide: Lacks the benzothiazole moiety, resulting in different chemical properties and applications.
6-Methoxy-1,3-benzothiazol-2-yl derivatives: Similar structure but without the hydrazide group, leading to variations in reactivity and biological activity.
Uniqueness
2,6-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of both methoxy groups and the benzothiazole moiety, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-10-7-8-11-14(9-10)25-17(18-11)20-19-16(21)15-12(23-2)5-4-6-13(15)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQUTUAXWJBIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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